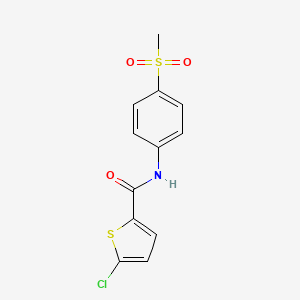

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide

Description

5-Chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to a phenyl ring bearing a methylsulfonyl (-SO₂CH₃) substituent at the para position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBZHFUYJOEPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Sulfonylation: The phenyl ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated thiophene with an amine, such as 4-aminophenyl, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide:

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It contains a thiophene ring, an oxadiazole ring, and a methylsulfonyl phenyl group. Studies have focused on its biological activities, particularly as an antithrombotic agent.

Mechanism of Action

- Target: It primarily targets the coagulation enzyme Factor Xa (FXa).

- Mode: It acts as a direct inhibitor of FXa.

- Biochemical Pathways: By inhibiting FXa, it disrupts the coagulation cascade, which reduces thrombin formation and ultimately decreases fibrin clot formation.

- Pharmacokinetics: The compound appears to be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.

- Result: The molecular and cellular effects of the compound’s action result in a decrease in blood clot formation.

Biochemical Analysis

- Biochemical Properties: The compound interacts with and inhibits the activity of the coagulation enzyme Factor Xa (FXa).

- Cellular Effects: Its antithrombotic activity prevents blood clot formation, influencing cell signaling pathways, gene expression, and cellular metabolism associated with coagulation.

- Molecular Mechanism: The compound directly inhibits FXa, and the X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and requirements for high affinity.

- Dosage Effects in Animal Models: Preliminary studies suggest that it has excellent in vivo antithrombotic activity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The methylsulfonyl group in the target compound distinguishes it from analogs with other substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Physical Properties of Selected Compounds

*Calculated based on structural formula; †Crystalline form stability emphasized in patents .

Key Observations:

- Molecular Weight : The target compound (~303.6 g/mol) is lighter than most analogs (e.g., 383.5–481.5 g/mol), which may influence pharmacokinetic properties like absorption and distribution.

- Synthetic Yields : Yields for analogs range from 43.7% (4b) to 75.1% (4e, ), suggesting that the target compound’s synthesis may require optimization for scalability.

Stability and Formulation Considerations

- Crystalline Forms : Rivaroxaban’s stability under high humidity and temperature is attributed to its crystalline structure . The target compound’s methylsulfonyl group may confer similar stability, though experimental validation is needed.

- Impurity Profiles : Impurities in Rivaroxaban synthesis (e.g., RVX Racemic, ) underscore the need for rigorous characterization of the target compound’s synthetic byproducts.

Biological Activity

5-Chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H20ClN3O4S

- Molecular Weight : 409.89 g/mol

- IUPAC Name : 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide

The compound features a thiophene ring, a carboxamide group, a chlorinated position, and a methylsulfonyl substituent, which contribute to its unique biological properties.

The biological activity of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds with amino acid residues in their active sites. This interaction is facilitated by the sulfamoyl group and the thiophene ring, which can engage in π-π interactions with aromatic residues.

- Binding Affinity : Studies indicate that the binding affinity of this compound can be enhanced by the presence of the methylsulfonyl group, which increases solubility and reactivity towards biological targets.

Anticancer Properties

Research has shown that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide can inhibit cell proliferation in various cancer cell lines, such as A549 and HT-29. The IC50 values for these compounds ranged from 0.18 to 1.32 μM, indicating potent activity against specific tumor types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary screening against several bacterial strains has shown promising results, suggesting that it may serve as a lead compound for developing new antibiotics .

Other Therapeutic Applications

The unique structure of this compound allows it to be explored for various other therapeutic applications:

- Anti-inflammatory Agents : Its potential as an anti-inflammatory agent is under investigation, given the known effects of thiophene derivatives in modulating inflammatory pathways.

- Anticoagulant Activity : Some derivatives have been reported to act as inhibitors of blood coagulation factors, suggesting possible applications in treating thromboembolic disorders .

Research Findings and Case Studies

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide, and how are reaction conditions optimized? A1: Synthesis typically involves coupling substituted thiophene carboxylic acids with aryl amines. Key methods include:

- Neat Methods: Solvent-free reactions under mechanical stirring at room temperature, suitable for intermediates with low volatility .

- Microwave-Assisted Synthesis: Accelerates reaction times using cyclohexanone and Al₂O₃ as a solid support, achieving higher yields (e.g., 27% for similar compounds) .

- Stepwise Functionalization: Chlorination at the 5-position of thiophene followed by sulfonylation of the phenyl group .

Optimization: Parameters like temperature (e.g., 80–120°C for amidation), catalyst selection (e.g., EDCI/HOBt for coupling), and solvent polarity are systematically varied to improve purity and yield .

Advanced Experimental Design

Q2: How should researchers design experiments to ensure reproducibility of synthesis and characterization data? A2: Follow these steps:

Full Characterization: Report NMR (¹H/¹³C), IR, HRMS, and melting points. For example, ¹H NMR of analogous compounds shows aromatic protons at δ 7.60–7.40 ppm and sulfonyl group signals at δ 2.95 ppm .

Replication Protocols: Include exact molar ratios (e.g., 1:1.2 for amine:acid), solvent volumes, and purification methods (e.g., column chromatography with dichloromethane/ethyl acetate 9:1) .

Yield Documentation: Record isolated yields after purification and compare with theoretical calculations to identify inefficiencies .

Pharmacological Profiling

Q3: What methodologies are used to evaluate the therapeutic potential of this compound? A3:

- In Vitro Screening: Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays .

- ADME Studies: Assess metabolic stability via human liver microsome incubations, monitoring parent compound depletion by LC-MS .

- Receptor Binding Assays: Radiolabeled ligand displacement experiments (e.g., IC₅₀ determination for kinase inhibition) .

Data Contradiction Analysis

Q4: How to resolve discrepancies in reported biological activities of thiophene carboxamide derivatives? A4:

- Structural Variability: Compare substituent effects (e.g., 4-methylsulfonyl vs. 4-nitro groups) on bioactivity using SAR studies .

- Assay Conditions: Control variables like cell line selection (e.g., HEK293 vs. HeLa) or incubation times that may alter IC₅₀ values .

- Statistical Validation: Apply ANOVA to determine if differences in activity (e.g., antimicrobial vs. anticancer) are significant across studies .

Computational Optimization

Q5: How can computational tools enhance the design of derivatives with improved properties? A5:

- Reaction Path Modeling: Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions .

- Docking Studies: Simulate interactions with target proteins (e.g., COX-2) to prioritize derivatives with high binding scores .

- Machine Learning: Train models on datasets of thiophene derivatives to predict solubility or metabolic stability .

Physicochemical Property Determination

Q6: What experimental and computational approaches are used to determine key physicochemical properties? A6:

- LogP Measurement: Shake-flask method with octanol/water partitioning, validated against HPLC retention times .

- Thermal Stability: TGA/DSC analysis under nitrogen to identify decomposition points (e.g., ~250°C for sulfonamide derivatives) .

- pKa Prediction: Use software like MarvinSuite, cross-referenced with potentiometric titration data .

Advanced Reactor Design

Q7: How to scale up synthesis while maintaining efficiency and safety? A7:

- Continuous Flow Systems: Mitigate exothermic risks by controlling residence time and temperature gradients .

- In-Line Analytics: Integrate FTIR or PAT tools for real-time monitoring of reaction progress .

- Waste Minimization: Design closed-loop solvent recovery systems to adhere to green chemistry principles .

Structural Confirmation Challenges

Q8: What strategies address ambiguities in NMR assignments for complex derivatives? A8:

- 2D NMR Techniques: Use HSQC and HMBC to correlate ¹H-¹³C signals, resolving overlapping aromatic peaks .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm carbonyl carbon assignments (e.g., 160.09 ppm for amide groups) .

- X-ray Crystallography: Resolve regiochemistry disputes (e.g., sulfonyl vs. carbonyl orientation) with crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.